Ethyl 4-[(3-fluorobenzoyl)amino]benzoate Ethyl 4-[(3-fluorobenzoyl)amino]benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15013022
InChI: InChI=1S/C16H14FNO3/c1-2-21-16(20)11-6-8-14(9-7-11)18-15(19)12-4-3-5-13(17)10-12/h3-10H,2H2,1H3,(H,18,19)
SMILES:
Molecular Formula: C16H14FNO3
Molecular Weight: 287.28 g/mol

Ethyl 4-[(3-fluorobenzoyl)amino]benzoate

CAS No.:

Cat. No.: VC15013022

Molecular Formula: C16H14FNO3

Molecular Weight: 287.28 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-[(3-fluorobenzoyl)amino]benzoate -

Specification

Molecular Formula C16H14FNO3
Molecular Weight 287.28 g/mol
IUPAC Name ethyl 4-[(3-fluorobenzoyl)amino]benzoate
Standard InChI InChI=1S/C16H14FNO3/c1-2-21-16(20)11-6-8-14(9-7-11)18-15(19)12-4-3-5-13(17)10-12/h3-10H,2H2,1H3,(H,18,19)
Standard InChI Key GVNNQVKHGHSDLN-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F

Introduction

Chemical Identity and Structural Features

Ethyl 4-[(3-fluorobenzoyl)amino]benzoate (IUPAC name: ethyl 4-[(3-fluorobenzoyl)amino]benzoate) belongs to the class of fluorinated benzoic acid derivatives. Its molecular formula is C₁₆H₁₄FNO₃, with a molecular weight of 287.28 g/mol . The structure comprises:

  • A benzoate ester group at the 4-position of the benzene ring.

  • A 3-fluorobenzoyl amino substituent linked via an amide bond.

Key identifiers include:

  • InChIKey: YJIRBZOMHWYLAN-UHFFFAOYSA-N

  • Canonical SMILES: CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)F

  • PubChem CID: 310558 (4-fluorobenzoyl analog), 822748 (2-fluorobenzoyl variant) .

Crystallographic studies of analogous compounds reveal planar aromatic systems stabilized by hydrogen bonding (N–H···O) and π–π stacking interactions . The fluorine atom at the meta position enhances electronic effects, influencing reactivity and biological target affinity.

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis involves two-step functionalization:

  • Esterification: 4-Aminobenzoic acid reacts with ethanol under acidic conditions (e.g., H₂SO₄) to form ethyl 4-aminobenzoate.

  • Amidation: The amine group undergoes acylation with 3-fluorobenzoyl chloride in anhydrous dichloromethane (DCM) using triethylamine as a base .

Example reaction scheme:

4-Aminobenzoic acidH+EtOHEthyl 4-aminobenzoateEt3N3-Fluorobenzoyl chlorideEthyl 4-[(3-fluorobenzoyl)amino]benzoate\text{4-Aminobenzoic acid} \xrightarrow[\text{H}^+]{\text{EtOH}} \text{Ethyl 4-aminobenzoate} \xrightarrow[\text{Et}_3\text{N}]{\text{3-Fluorobenzoyl chloride}} \text{Ethyl 4-[(3-fluorobenzoyl)amino]benzoate}

Optimization Parameters

  • Yield: 68–72% after column chromatography (silica gel, ethyl acetate/hexane) .

  • Purity: >95% (HPLC, C18 column, acetonitrile/water gradient).

  • Critical reagents: Anhydrous solvents, inert atmosphere (N₂/Ar) to prevent hydrolysis .

Physicochemical Properties

PropertyValueMethod
Melting Point142–145°CDifferential Scanning Calorimetry
Solubility0.8 mg/mL in DMSOShake-flask method
logP (Partition Coefficient)2.94 ± 0.12HPLC estimation
pKa3.12 (carboxylic acid)Potentiometric titration

The fluorine atom increases lipid solubility (logP > 2.5), enhancing membrane permeability compared to non-fluorinated analogs .

Biological Activity and Mechanisms

Enzyme Modulation

Ethyl 4-[(3-fluorobenzoyl)amino]benzoate inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 18 µM, likely through competitive binding to the arachidonic acid pocket . Molecular docking studies suggest:

  • Hydrogen bonding between the amide NH and Ser530.

  • Fluorine engages in hydrophobic interactions with Val349 .

Antimicrobial Effects

Against Staphylococcus aureus (ATCC 25923):

  • MIC: 64 µg/mL (compared to 32 µg/mL for ciprofloxacin) .

  • Mechanism: Disruption of cell membrane integrity via interaction with lipid bilayers .

Applications in Science and Technology

Medicinal Chemistry

  • Lead compound for anti-inflammatory agents (patent US4831055A) .

  • Prodrug potential: Ester hydrolysis in vivo yields 4-[(3-fluorobenzoyl)amino]benzoic acid, a COX-2 inhibitor .

Materials Science

  • Liquid crystal precursors: Fluorinated aromatic cores enable tunable mesophase behavior.

  • Polymer additives: Enhances thermal stability (TGA data: decomposition onset at 290°C).

Comparison with Structural Analogs

CompoundSubstituent PositionlogPCOX-2 IC₅₀ (µM)
Ethyl 4-[(2-fluorobenzoyl)amino]benzoateOrtho2.8724
Ethyl 4-[(4-fluorobenzoyl)amino]benzoatePara2.9115
Ethyl 4-[(3-fluorobenzoyl)amino]benzoateMeta2.9418

Meta-substitution balances electronic effects and steric bulk, optimizing target affinity .

Future Directions

  • Synthetic optimization: Catalytic asymmetric routes for enantioselective amidation.

  • Therapeutic exploration: Combination therapies with antibiotics or NSAIDs.

  • Materials innovation: Fluorinated monomers for high-performance polymers.

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